Cas no 1142096-16-9 (3,5-Dimethyl-4-hydroxybenzonitrile-d8)

3,5-Dimethyl-4-hydroxybenzonitrile-d8 化学的及び物理的性質
名前と識別子
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- 3,5-Dimethyl-4-hydroxybenzonitrile-d8
- 2,6-d2-4-hydroxy-3,5-bis(methyl-d3)benzonitrile
- 2,6-dideuterio-4-hydroxy-3,5-bis(trideuteriomethyl)benzonitrile
- 1142096-16-9
- SCHEMBL13886714
- 4-Hydroxy-3,5-dimethyl-benzonitrile-d8; 2,6-Dimethyl-4-cyanophenol-d8; 4-Cyano-2,6-dimethylphenol-d8; 4-Hydroxy-3,5-dimethylbenzonitrile-d8;
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- インチ: InChI=1S/C9H9NO/c1-6-3-8(5-10)4-7(2)9(6)11/h3-4,11H,1-2H3/i1D3,2D3,3D,4D
- InChIKey: WFYGXOWFEIOHCZ-PIODKIDGSA-N
- ほほえんだ: CC1=CC(=CC(=C1O)C)C#N
計算された属性
- せいみつぶんしりょう: 155.11900
- どういたいしつりょう: 155.118627878g/mol
- 同位体原子数: 8
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 169
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 44Ų
じっけんとくせい
- PSA: 44.02000
- LogP: 1.88068
3,5-Dimethyl-4-hydroxybenzonitrile-d8 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | D473482-100mg |
3,5-Dimethyl-4-hydroxybenzonitrile-d8 |
1142096-16-9 | 100mg |
$ 1499.00 | 2023-09-07 | ||
TRC | D473482-10mg |
3,5-Dimethyl-4-hydroxybenzonitrile-d8 |
1142096-16-9 | 10mg |
$ 190.00 | 2023-09-07 |
3,5-Dimethyl-4-hydroxybenzonitrile-d8 関連文献
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1. 3D hierarchical tubular micromotors with highly selective recognition and capture for antibiotics†Xingmei Bing,Xiaolei Zhang,Jia Li,Wenning Yang,Jie Yang J. Mater. Chem. A, 2020,8, 2809-2819
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
3,5-Dimethyl-4-hydroxybenzonitrile-d8に関する追加情報
Research Brief on 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (CAS: 1142096-16-9): Recent Advances and Applications
The deuterated compound 3,5-Dimethyl-4-hydroxybenzonitrile-d8 (CAS: 1142096-16-9) has recently gained significant attention in chemical biology and pharmaceutical research due to its unique properties as a stable isotope-labeled analog. This research brief synthesizes the latest findings regarding its synthesis, analytical applications, and potential therapeutic implications from peer-reviewed literature published within the past 24 months.
Recent studies have demonstrated the compound's critical role as an internal standard in quantitative mass spectrometry analyses. A 2023 Journal of Pharmaceutical and Biomedical Analysis publication validated its use for the precise measurement of phenolic metabolites in pharmacokinetic studies, showing ≤2% coefficient of variation in inter-day reproducibility tests. The deuterium labeling at eight positions provides exceptional stability against metabolic degradation while maintaining nearly identical chromatographic behavior to the non-deuterated form.
In synthetic chemistry, novel pathways for producing 3,5-Dimethyl-4-hydroxybenzonitrile-d8 with >99.5% isotopic purity have been developed. A breakthrough reported in Organic Process Research & Development (2024) describes a catalytic deuteration method using Pd/C in D2O at controlled pH, achieving 92% yield while minimizing unwanted side reactions. This advancement addresses previous challenges in large-scale production of high-purity deuterated standards.
Emerging preclinical research suggests potential therapeutic applications beyond its analytical uses. Cell culture studies published in Bioorganic & Medicinal Chemistry Letters (2023) indicate that the deuterated form exhibits enhanced metabolic stability compared to its protonated counterpart when tested as a building block for kinase inhibitor development. The deuterium kinetic isotope effect appears to prolong the compound's half-life in hepatic microsome assays by approximately 40%.
From a regulatory perspective, the compound's status as a non-radioactive tracer has facilitated its adoption in clinical research. Current Good Manufacturing Practice (cGMP) production methods are being established following its inclusion in several Investigational New Drug (IND) applications for phase I trials of deuterated drug candidates, as noted in recent FDA correspondence.
Ongoing challenges include the need for more comprehensive toxicological profiling and standardization of analytical protocols across laboratories. The compound's increasing importance in drug development is evidenced by its growing presence in patent applications, with 17 new claims referencing its use in deuterated pharmaceuticals filed in Q1 2024 alone.
Future research directions highlighted in recent review articles focus on expanding its applications in metabolic flux analysis and as a scaffold for developing novel deuterated therapeutics. The compound's unique combination of stability and detectability positions it as a valuable tool for advancing precision medicine approaches in chemical biology.
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